3-(3-Methoxyphenyl)piperidine

Übersicht

Beschreibung

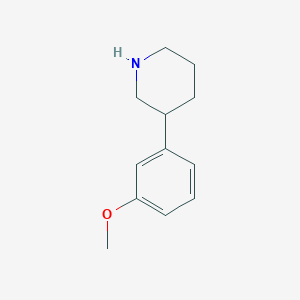

3-(3-Methoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a methoxy group at the third position of the phenyl ring attached to the piperidine structure gives this compound unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)piperidine can be achieved through various methods. One common approach involves the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a reducing agent. This reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce highly functionalized piperidines. These reactions involve the use of aromatic aldehydes, ammonium acetate, cyanoacetates, and nitromethane .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxyphenyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The primary mechanism of action of 3-(3-Methoxyphenyl)piperidine involves its interaction with NMDA receptors. As an NMDA receptor antagonist, it inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling in the brain. This inhibition can lead to altered mental states and has potential therapeutic applications in treating neurological disorders .

Vergleich Mit ähnlichen Verbindungen

3-Methoxyphencyclidine (3-MeO-PCP): Shares a similar methoxyphenyl structure but has a cyclohexyl group instead of a piperidine ring.

4-Methoxyphenylpiperidine: Similar structure with the methoxy group at the fourth position of the phenyl ring.

3-Methoxyphenylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness: 3-(3-Methoxyphenyl)piperidine is unique due to its specific substitution pattern and its ability to interact with NMDA receptors. This makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .

Biologische Aktivität

3-(3-Methoxyphenyl)piperidine, also referred to as 3-MPPH, is a chemical compound characterized by its unique structural properties, which include a piperidine ring substituted with a 3-methoxyphenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and cancer treatment. The following sections will explore its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₂H₁₈ClN₁O

- Molecular Weight : 227.73 g/mol

- CAS Number : 19725-18-9

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural resemblance to other psychoactive compounds suggests potential influences on mood and behavior. However, specific mechanisms of action remain under investigation.

Antibiotic Activity

Piperidine derivatives are also explored for their antibacterial properties. They function by inhibiting bacterial growth or directly killing bacteria. The exact role of this compound in this area requires further exploration, but its structural features suggest potential efficacy against bacterial infections.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the Piperidine Ring : Using cyclization reactions involving amines and carbonyl compounds.

- Substitution Reactions : Introducing the 3-methoxyphenyl group through electrophilic aromatic substitution or nucleophilic substitution methods.

These synthetic routes are crucial for producing the compound in sufficient purity for research applications.

Interaction Studies

Preliminary studies have indicated that this compound may exhibit binding affinity at various receptors, influencing neurotransmitter dynamics. While detailed binding studies are still needed, initial data suggest interactions that could lead to therapeutic applications .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Methoxyphenyl)piperidine | C₁₂H₁₈ClN₁O | Substituted at the second position on the piperidine ring |

| 1-(3-Methoxyphenyl)piperazine | C₁₂H₁₈ClN₁O | Contains a piperazine ring instead of piperidine |

| 4-(3-Methoxyphenyl)pyrrolidine | C₉H₁₃N | Features a pyrrolidine ring, altering its reactivity |

Each compound shares similar structural characteristics but may differ in biological activity and pharmacological applications .

Safety and Toxicology

As with many new compounds, safety information regarding this compound is limited. Arylpiperidines can exhibit varying toxicity levels based on their structure. Proper laboratory safety protocols should be followed when handling this compound until more comprehensive safety data becomes available .

Future Directions

Future research on this compound should focus on:

- Detailed mechanism of action studies to elucidate its interactions with neurotransmitter systems.

- Evaluation of its therapeutic potential in treating neurodegenerative diseases and cancers.

- Comprehensive toxicity assessments to establish safety profiles for potential clinical applications.

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCUAFVVTHZALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454246 | |

| Record name | 3-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79601-21-1 | |

| Record name | 3-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the palladium-catalyzed β-selective C(sp3)-H arylation method described in the paper?

A2: The paper focuses on a novel method for the direct arylation of N-Boc-piperidines at the β-position, which is typically challenging due to the inert nature of the C-H bond. The researchers successfully developed a palladium-catalyzed migrative Negishi coupling reaction, employing a specifically designed phenylpyrrole-based phosphine ligand. This ligand plays a crucial role in achieving both high efficiency and selectivity for the desired β-arylation. [] This breakthrough offers a more straightforward approach to synthesizing 3-aryl-N-Boc-piperidines, potentially streamlining the development of pharmaceuticals containing this important structural motif.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.